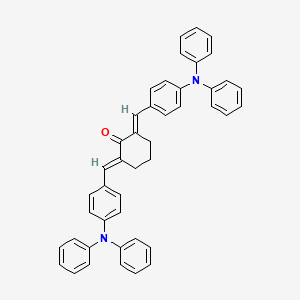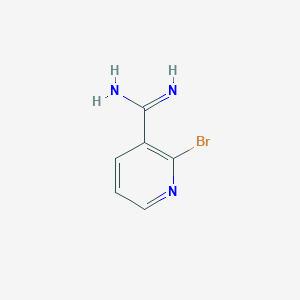
3,7-Phenanthroline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Phenanthroline-8-carbaldehyde is a heterocyclic organic compound that belongs to the phenanthroline family. Phenanthrolines are known for their versatile applications in coordination chemistry, catalysis, and as building blocks for various functional materials. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Phenanthroline-8-carbaldehyde typically involves the functionalization of phenanthroline derivatives. One common method is the Friedländer condensation reaction, which involves the reaction of 8-aminoquinoline-7-carbaldehyde with bicyclic ketones under basic conditions . This method allows for the construction of the phenanthroline moiety onto a bicyclic framework, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes such as the Minisci-type reaction. This method is metal-, light-, and catalyst-free, making it operationally simple and cost-effective . The reaction conditions are mild, and it is capable of installing a wide range of functional groups, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Phenanthroline-8-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,7-Phenanthroline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion interactions in biological systems.
Mecanismo De Acción
The mechanism of action of 3,7-Phenanthroline-8-carbaldehyde involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and interfere with various biochemical pathways. The compound’s molecular targets include metallo-beta-lactamases and other metal-dependent proteins .
Comparación Con Compuestos Similares
1,10-Phenanthroline: A widely studied compound known for its chelating properties and applications in coordination chemistry.
2,9-Dicarbamoylated Phenanthrolines: These compounds are important motifs in coordination chemistry and have applications in nuclear waste management and anti-tumor agents.
Uniqueness: 3,7-Phenanthroline-8-carbaldehyde is unique due to its specific functionalization at the 8-position, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with a wide range of metal ions and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65990-95-6 |
|---|---|
Fórmula molecular |
C13H8N2O |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3,7-phenanthroline-8-carbaldehyde |
InChI |
InChI=1S/C13H8N2O/c16-8-10-2-3-12-11-5-6-14-7-9(11)1-4-13(12)15-10/h1-8H |
Clave InChI |
ZIBRLIXNWIEDDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)C=O)C3=C1C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

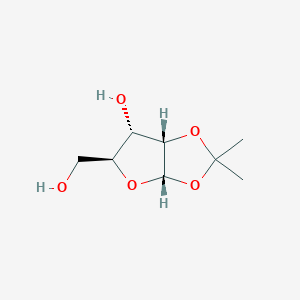
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
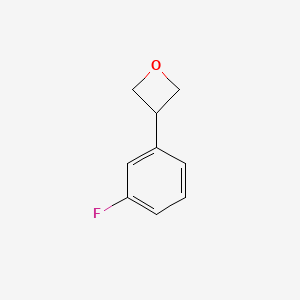
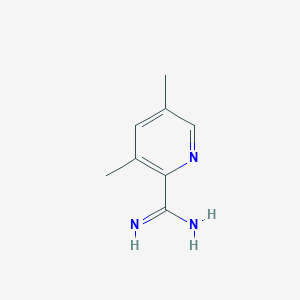
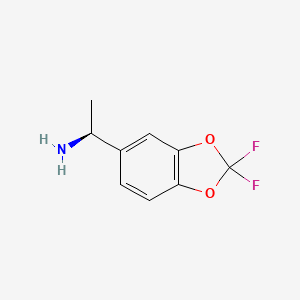
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
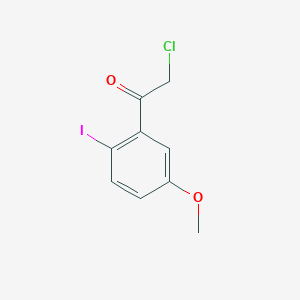
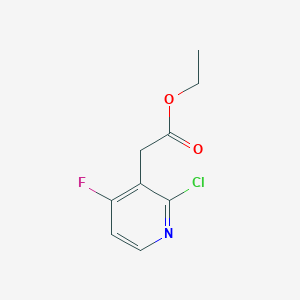
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)
